![molecular formula C17H12FN5S B2895902 6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868969-21-5](/img/structure/B2895902.png)

6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

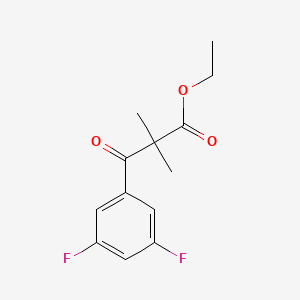

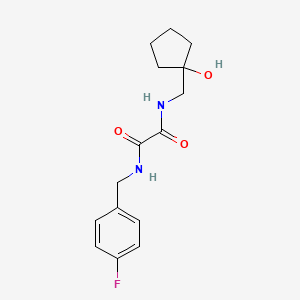

This compound belongs to a class of organic compounds known as triazolopyridazines . These are aromatic compounds containing a 1,2,4-triazole fused to a pyridazine. Triazoles are five-membered rings that contain three nitrogen atoms. Pyridazines are six-membered rings with two nitrogen atoms. The specific compound you mentioned has additional functional groups, including a fluorophenyl group and a methylsulfanyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazolopyridazine core, with the fluorophenyl and methylsulfanyl groups attached at specific positions . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the sulfanyl group could potentially undergo oxidation reactions, and the aromatic rings might participate in electrophilic substitution reactions . Again, without specific studies on this compound, these are general predictions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and affect its reactivity. The aromatic rings and the polar functional groups would likely make the compound relatively non-volatile and could affect its solubility in various solvents .Applications De Recherche Scientifique

Antimicrobial Activity

Triazolopyridazine derivatives have been reported to exhibit significant antimicrobial properties . They can act against a variety of bacterial strains by interfering with bacterial DNA synthesis or inhibiting essential enzymes required for bacterial survival . This makes them valuable candidates for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Anticancer Agents

The unique structure of triazolopyridazines allows them to interact with cancer cell receptors and enzymes, potentially inhibiting cancer cell growth and proliferation. They have been studied for their antiproliferative and anticancer activities , showing promise in targeting various types of cancers .

Antiviral Therapeutics

These compounds have shown potential in the treatment of viral infections. For instance, certain triazolopyridazine derivatives are being explored for their anti-HIV properties, where they may inhibit the replication of the virus within host cells .

Antifungal Applications

Similar to their antibacterial properties, triazolopyridazines can also be effective against fungal pathogens. They can disrupt the cell membrane integrity of fungi, leading to their death. This makes them useful in the development of antifungal medications .

Anticonvulsant Usage

The triazolopyridazine scaffold has been incorporated into compounds that exhibit anticonvulsant activities . These compounds can modulate neurotransmitter release or receptor activity in the brain, which can help in controlling seizures .

Anti-inflammatory Properties

Research has indicated that triazolopyridazines can act as anti-inflammatory agents by inhibiting the production of inflammatory cytokines or blocking the activity of enzymes that contribute to inflammation .

Agrochemical Applications

In the agricultural sector, triazolopyridazine derivatives can be used to develop new pesticides or herbicides . Their ability to interfere with the biological processes of pests and weeds can help in protecting crops and improving agricultural productivity .

Material Chemistry

Lastly, the structural versatility of triazolopyridazines lends them to applications in material chemistry . They can be used in the synthesis of organic materials with specific properties, such as conducting polymers or photovoltaic cells .

Mécanisme D'action

The mechanism of action would depend on the intended use of the compound. Many triazole-containing compounds exhibit biological activity, and could potentially interact with various enzymes or receptors in biological systems . The exact mechanism of action would need to be determined through biological testing.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-[(2-fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5S/c18-14-6-2-1-4-13(14)11-24-16-8-7-15-20-21-17(23(15)22-16)12-5-3-9-19-10-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWOVWIOLHFKBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((2-Fluorobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2895827.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2895832.png)

![1-(4-chlorophenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B2895834.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2895839.png)

![4-(4-(4-fluorophenyl)piperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2895841.png)